![molecular formula C5F9N B1608132 Nonafluoropentanitrile CAS No. 22325-71-9](/img/structure/B1608132.png)
Nonafluoropentanitrile
Overview
Description
Nonafluoropentanitrile (NFPN) is a fluorinated organic compound belonging to the class of nitriles and is composed of a nine-carbon chain with a terminal fluorine atom and a nitrile group. It is a colorless liquid at room temperature and is soluble in most organic solvents. NFPN is used in a variety of applications, including as a solvent for organic reactions, as a reagent for the synthesis of other compounds, and in the production of polymers. NFPN is also used as an intermediate in the production of fluorinated polymers, surfactants, and lubricants.
Scientific Research Applications
Nonafluoropentanitrile has been studied extensively in scientific research due to its unique properties and potential applications. It has been used as a reagent in organic synthesis, as a solvent for organic reactions, and as an intermediate in the production of polymers and surfactants. Nonafluoropentanitrile has also been studied for its potential use as a fire retardant, as a lubricant, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of Nonafluoropentanitrile is not well understood, but it is believed to be due to its ability to form stable complexes with various molecules, including metal ions and organic compounds. The formation of these complexes is thought to be responsible for the unique properties of Nonafluoropentanitrile, such as its ability to act as a solvent, a reagent, and an intermediate in the production of polymers and surfactants.
Biochemical and Physiological Effects
Nonafluoropentanitrile has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic in laboratory tests and has been shown to have no significant adverse effects when used in laboratory experiments. However, further research is needed to determine the long-term effects of Nonafluoropentanitrile on the environment and on human health.
Advantages and Limitations for Lab Experiments
Nonafluoropentanitrile has several advantages for laboratory experiments. It is non-toxic, has a low vapor pressure, and is soluble in most organic solvents. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, Nonafluoropentanitrile is highly reactive and can react with other compounds, which can lead to unwanted side reactions.
Future Directions
In the future, Nonafluoropentanitrile could be used in a variety of applications, including as a fire retardant, a lubricant, and a corrosion inhibitor. It could also be used as a reagent in organic synthesis and as an intermediate in the production of polymers and surfactants. Additionally, further research is needed to determine the long-term effects of Nonafluoropentanitrile on the environment and on human health.
properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F9N/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBKAFXHWXBINM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382157 | |
Record name | 2,2,3,3,4,4,5,5,5-nonafluoropentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,5,5,5-Nonafluoropentanenitrile | |
CAS RN |
22325-71-9 | |
Record name | 2,2,3,3,4,4,5,5,5-nonafluoropentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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